Elucidation of the Molecular Structure of N-Ethyl-2-pentanamine Hydrochloride: A Technical Guide
Elucidation of the Molecular Structure of N-Ethyl-2-pentanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of N-Ethyl-2-pentanamine hydrochloride. This document outlines the key spectroscopic and chromatographic techniques employed, presenting predicted data and detailed experimental protocols to guide researchers in the characterization of this and similar secondary amine hydrochlorides.
Compound Identity and Properties
N-Ethyl-2-pentanamine hydrochloride is a secondary amine hydrochloride. The salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for various laboratory applications.
Table 1: Physicochemical Properties of N-Ethyl-2-pentanamine Hydrochloride
| Property | Value | Source |
| IUPAC Name | N-ethyl-N-(1-methylbutyl)amine hydrochloride | [1] |
| CAS Number | 1609396-49-7 | [2] |
| Molecular Formula | C7H18ClN | [3] |
| Molecular Weight | 151.68 g/mol | [2] |
| Appearance | Solid (predicted) | [1] |
| Purity | 95% (typical) | [1] |
Synthetic Pathway
N-Ethyl-2-pentanamine hydrochloride can be synthesized via several routes, with N-alkylation of a primary amine being a common method. This involves the reaction of 2-pentanamine with an ethyl halide. The resulting secondary amine is then treated with hydrochloric acid to form the hydrochloride salt.[2]
Caption: Synthetic route for N-Ethyl-2-pentanamine hydrochloride.
Spectroscopic and Chromatographic Analysis
The structural elucidation of N-Ethyl-2-pentanamine hydrochloride is achieved through a combination of spectroscopic and chromatographic techniques. The logical workflow for this process is outlined below.
Caption: Workflow for the structure elucidation of N-Ethyl-2-pentanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| CH3 (pentyl) | ~0.9 | t | 3H | a |
| CH2 (pentyl) | ~1.3-1.5 | m | 4H | b, c |
| CH (pentyl) | ~3.0 | m | 1H | d |
| CH3 (on pentyl) | ~1.2 | d | 3H | e |
| CH2 (ethyl) | ~2.8 | q | 2H | f |
| CH3 (ethyl) | ~1.1 | t | 3H | g |
| NH2+ | ~9.0-10.0 | br s | 2H | h |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| CH3 (pentyl) | ~14.0 | a' |
| CH2 (pentyl) | ~20.0, ~35.0 | b', c' |
| CH (pentyl) | ~55.0 | d' |
| CH3 (on pentyl) | ~18.0 | e' |
| CH2 (ethyl) | ~40.0 | f' |
| CH3 (ethyl) | ~12.0 | g' |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For N-Ethyl-2-pentanamine hydrochloride, the key absorptions are expected to be from the N-H bonds of the ammonium salt and the C-H bonds of the alkyl groups.
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3000 | Strong, broad | N-H stretch (secondary ammonium salt) |
| 2850-2960 | Strong | C-H stretch (alkane) |
| 1580-1650 | Medium | N-H bend (scissoring) |
| 1450-1470 | Medium | C-H bend (scissoring) |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the free base form of the compound after neutralization. The molecular ion peak for N-Ethyl-2-pentanamine (the free base) would be at m/z 115. The fragmentation pattern is dominated by alpha-cleavage, which is characteristic of amines.
Caption: Predicted major fragmentation pathway for N-Ethyl-2-pentanamine.
Experimental Protocols
Synthesis of N-Ethyl-2-pentanamine Hydrochloride
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To a solution of 2-pentanamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and ethyl bromide (1.2 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude N-Ethyl-2-pentanamine.
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Dissolve the crude product in diethyl ether and bubble hydrogen chloride gas through the solution until no further precipitation is observed.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Ethyl-2-pentanamine hydrochloride.
NMR Sample Preparation
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Weigh approximately 5-10 mg of N-Ethyl-2-pentanamine hydrochloride into a clean, dry NMR tube.
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Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
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Cap the NMR tube and gently agitate until the sample is fully dissolved.
GC-MS Analysis
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Prepare a dilute solution of N-Ethyl-2-pentanamine hydrochloride in methanol.
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To liberate the free amine for GC analysis, add a small amount of a non-volatile base, such as a potassium carbonate solution, to the sample vial.
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Inject an aliquot of the organic layer into the GC-MS system.
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GC Conditions:
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Column: Standard non-polar column (e.g., HP-5MS).
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Inlet Temperature: 250 °C.
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Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
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Carrier Gas: Helium.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 30-300.
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High-Performance Liquid Chromatography (HPLC) for Purity Analysis
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Prepare a stock solution of N-Ethyl-2-pentanamine hydrochloride in a suitable mobile phase.
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HPLC Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Conclusion
The structural elucidation of N-Ethyl-2-pentanamine hydrochloride can be confidently achieved through the systematic application of modern analytical techniques. This guide provides the foundational information, predicted data, and experimental protocols necessary to identify and characterize this compound, serving as a valuable resource for researchers in organic synthesis and drug development. The integration of data from NMR, IR, and mass spectrometry, alongside purity assessment by HPLC, allows for a comprehensive and unambiguous confirmation of the molecular structure.
